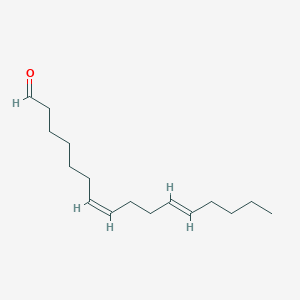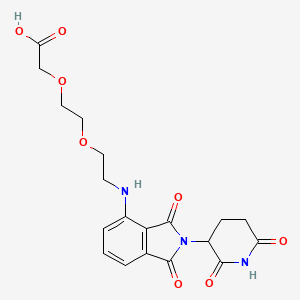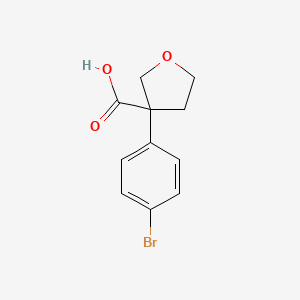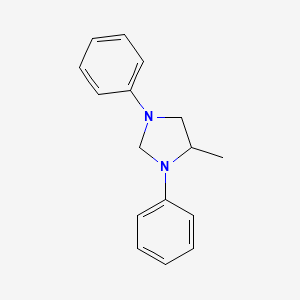![molecular formula C11H19NO4 B12934069 tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate is a spirocyclic compound with a unique three-dimensional structure. This compound is part of a series of advanced angular [3.3]heptanes developed by Carreira and coworkers . The spirocyclic scaffold of this compound provides it with distinct physicochemical properties, making it a valuable building block in drug discovery and other chemical research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-hydroxy-1-oxaspiro[3One common method involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in the design of biologically active molecules.
Medicine: Explored for its potential use in drug discovery, particularly in the development of novel therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate is primarily related to its ability to interact with specific molecular targets. The spirocyclic scaffold provides a rigid and unique three-dimensional structure that can enhance binding affinity and selectivity for target proteins. This compound can modulate various biological pathways by interacting with enzymes, receptors, or other proteins involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate: Another spirocyclic compound with a similar structure but different functional groups.
tert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate: A related compound with an azaspiro scaffold.
tert-Butyl 6-hydroxyspiro[3.3]heptan-2-ylcarbamate: Similar structure with a hydroxyl group at a different position.
Uniqueness
The uniqueness of tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate lies in its specific spirocyclic structure and the presence of both a hydroxyl group and a tert-butyl carbamate group. This combination of functional groups and the rigid spirocyclic scaffold provides distinct physicochemical properties that can be leveraged in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H19NO4 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
tert-butyl N-(3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-4-11(5-7)8(13)6-15-11/h7-8,13H,4-6H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
RFNXIZFQGCGENS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)C(CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)


![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)

![[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B12934063.png)
